2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
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Overview
Description
2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound features a phenolic ring with an ethoxy group at position 2 and an imine group [(E)-[(4-methylphenyl)imino]methyl] at position 6 . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol typically involves the condensation of 2-ethoxyphenol with 4-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: Substitution reactions at the phenolic position are possible.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines.
Major Products
Scientific Research Applications
2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities, such as antioxidant properties.
Medicine: Explored for its pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: Employed in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol involves its ability to form intramolecular hydrogen bonds, which can interfere with cell signaling pathways. This compound has been shown to inhibit the growth of cancer cells by causing oxidative DNA damage. The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a methoxy group instead of an ethoxy group and exhibits similar chemical properties.
2-ethoxy-6-methylphenol: This compound lacks the imine group and has different reactivity.
Uniqueness
2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol is unique due to its specific structural features, such as the presence of both an ethoxy group and an imine group, which contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
2-ethoxy-6-[(4-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-13(16(15)18)11-17-14-9-7-12(2)8-10-14/h4-11,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXNMINMZVBDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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